molecular formula C13H19BO4S B2663643 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 1001185-88-1

4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B2663643
CAS No.: 1001185-88-1
M. Wt: 282.16
InChI Key: UERYNIKUFOCEAB-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane” is an organic compound with the empirical formula C13H19BO4S . It has a molecular weight of 282.16 . It is typically available in solid form .


Molecular Structure Analysis

The molecular structure of this compound includes a boron atom connected to an oxygen atom and a phenyl ring. The phenyl ring is substituted with a methylsulfonyl group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 282.16 . The SMILES string for this compound is CC1(OB(C2=CC=CC(S(C)(=O)=O)=C2)OC1(C)C)C .

Scientific Research Applications

Synthesis and Molecular Structure

  • This compound has been synthesized and its molecular structure characterized through methods such as X-ray diffraction and density functional theory (DFT). These studies provide insights into its molecular conformation and physicochemical properties, which are crucial for its application in various chemical reactions and material sciences (Coombs et al., 2006) (Huang et al., 2021).

Inhibitory Activity Against Serine Proteases

  • Derivatives of this compound, specifically 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, have been synthesized and their inhibitory activities against serine proteases, including thrombin, have been evaluated. This suggests potential applications in biochemical and pharmacological research (Spencer et al., 2002).

Electrochemical Properties and Reactions

  • Electrochemical analyses of sulfur-containing organoboron compounds, including variants of this compound, have revealed their significantly lower oxidation potential compared to organoborane, as well as their effectiveness in anodic substitution reactions. These properties are valuable in the development of electrochemical sensors and devices (Tanigawa et al., 2016).

Optical Properties and Detection Applications

  • A derivative of this compound, 4-PYB, exhibits sensitivity and selectivity for hydrogen peroxide (H2O2) and has been successfully applied to detect H2O2 in living cells. This indicates its potential in biomedical imaging and diagnostic applications (Nie et al., 2020).

Synthesis of Novel Derivatives and Material Applications

  • Novel derivatives of this compound have been synthesized, such as boron-containing stilbene derivatives and boron-capped polyenes. These derivatives have potential applications in material science, such as in the development of new materials for liquid crystal display (LCD) technology and as intermediates in the synthesis of conjugated polyene (Das et al., 2015).

Synthesis and Application in Organic Chemistry

  • This compound has been used in various organic synthesis processes, such as the allylboronation of imines and the preparation of homoallylic alcohols and amines. These processes are important in the development of new synthetic methodologies in organic chemistry (Sugiura et al., 2006).

Future Directions

This compound is likely used for research purposes, particularly in the synthesis of other organic compounds . Its future directions will depend on the results of this research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)19(5,15)16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERYNIKUFOCEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001185-88-1
Record name 2-(3-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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